molecular formula C20H19N3O4S B267663 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

Cat. No.: B267663
M. Wt: 397.4 g/mol
InChI Key: AVAJXRIXCFGJDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Modulating Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.

    Inducing Apoptosis: Promoting programmed cell death in cancer cells.

Comparison with Similar Compounds

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-{4-[(4-methoxyanilino)sulfonyl]phenyl}nicotinamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-{4-[(4-aminophenyl)sulfonyl]phenyl}nicotinamide: Contains an amino group instead of an ethoxyanilino group.

    N-{4-[(4-chloroanilino)sulfonyl]phenyl}nicotinamide: Features a chloro group instead of an ethoxyanilino group.

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-2-27-18-9-5-17(6-10-18)23-28(25,26)19-11-7-16(8-12-19)22-20(24)15-4-3-13-21-14-15/h3-14,23H,2H2,1H3,(H,22,24)

InChI Key

AVAJXRIXCFGJDF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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